4-Cyclohexyl-3,6-dihydro-1,2-dioxine
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Overview
Description
4-Cyclohexyl-3,6-dihydro-1,2-dioxine is an organic compound characterized by a cyclohexyl group attached to a dihydro-1,2-dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-3,6-dihydro-1,2-dioxine typically involves the dihydroxylation of 4-substituted 1,2-dioxines. The general procedure includes the use of reagents such as osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxine ring into diols or other reduced forms.
Substitution: The cyclohexyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenating agents or organometallic reagents are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include cyclohexyl-substituted ketones, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Cyclohexyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 4-Cyclohexyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Substituted 1,2-Dioxines: These compounds share the dioxine ring structure but differ in the substituent groups attached to the ring.
Cyclohexyl Derivatives: Compounds with a cyclohexyl group attached to various functional groups, such as cyclohexyl ketones or cyclohexyl alcohols.
Uniqueness
4-Cyclohexyl-3,6-dihydro-1,2-dioxine is unique due to its specific combination of a cyclohexyl group and a dihydro-1,2-dioxine ring.
Properties
CAS No. |
681855-85-6 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-cyclohexyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C10H16O2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h6,9H,1-5,7-8H2 |
InChI Key |
LVWFERDGQYSCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CCOOC2 |
Origin of Product |
United States |
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